
N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine is a five-membered ring with nitrogen as one of its members . Pyrimidine is a six-membered ring with two nitrogen atoms . Xanthene is a tricyclic compound that forms the core of many fluorescent dyes . The compound you mentioned seems to be a complex molecule that incorporates these three components.
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine and pyrimidine rings are commonly synthesized through reactions involving cyclic or acyclic precursors .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of pyrrolidine, pyrimidine, and xanthene components. Pyrrolidine contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. Pyrrolidine and pyrimidine rings can undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and substitution of the pyrrolidine, pyrimidine, and xanthene components. Pyrimidine is a much weaker base than pyridine and soluble in water .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The pyrimidine scaffold in the compound is known for its potential in anticancer therapy. Pyrimidine derivatives have been studied for their ability to interfere with the synthesis of nucleic acids, which is crucial for the proliferation of cancer cells. The presence of the xanthene ring could also contribute to the compound’s efficacy by enhancing its interaction with biological targets within cancer cells .
Antiviral Properties
Pyrimidine derivatives exhibit significant antiviral properties. They can act as inhibitors of viral enzymes or interfere with viral DNA/RNA synthesis. Given the ongoing need for new antiviral agents, especially in the wake of pandemics, this compound could be a valuable addition to the arsenal of antiviral drugs .
Antimicrobial Efficacy
The compound’s pyrimidine core has demonstrated effectiveness against a range of microbial pathogens. It could be used to develop new antimicrobial drugs that are more effective against drug-resistant strains, which is a growing concern in global health .
Anti-inflammatory and Analgesic Uses
Inflammation and pain are responses to various pathological conditions. Pyrimidine derivatives are known to possess anti-inflammatory and analgesic properties, making them useful in the treatment of chronic inflammatory diseases and pain management .
Antioxidant Potential
Oxidative stress is implicated in numerous diseases, including neurodegenerative disorders. Compounds with antioxidant properties can neutralize free radicals and reduce oxidative damage. The pyrimidine moiety, in combination with the xanthene structure, could provide a potent antioxidant effect .
Antimalarial Activity
Malaria remains a major health challenge in many parts of the world. Pyrimidine derivatives have shown promise as antimalarial agents. This compound, with its unique structure, could lead to the development of new therapies for malaria, particularly for strains that are resistant to current treatments .
Eigenschaften
IUPAC Name |
N-(6-pyrrolidin-1-ylpyrimidin-4-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-22(25-19-13-20(24-14-23-19)26-11-5-6-12-26)21-15-7-1-3-9-17(15)28-18-10-4-2-8-16(18)21/h1-4,7-10,13-14,21H,5-6,11-12H2,(H,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMILVSBYXDDBPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2937467.png)
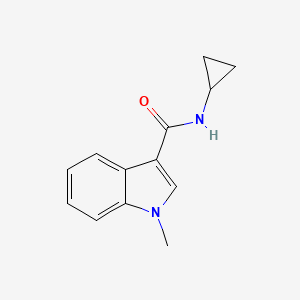
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3-dimethylimidazole-4-carboxamide](/img/structure/B2937472.png)
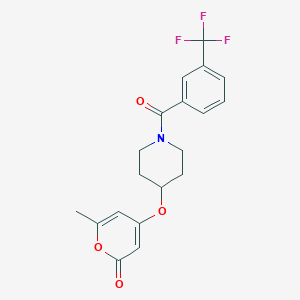
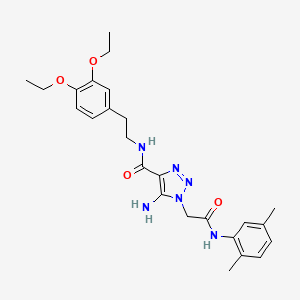
![1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(2-methoxyethyl)urea](/img/structure/B2937475.png)
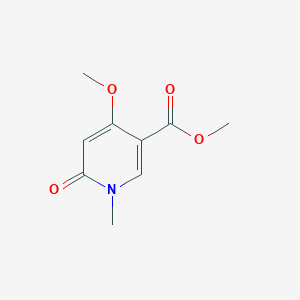
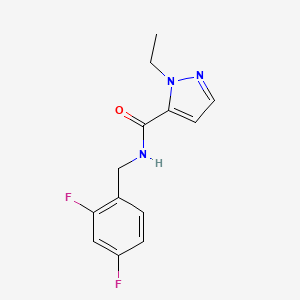
![Methyl 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}benzenecarboxylate](/img/structure/B2937480.png)
![{[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetic acid](/img/structure/B2937481.png)
![2-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2937482.png)
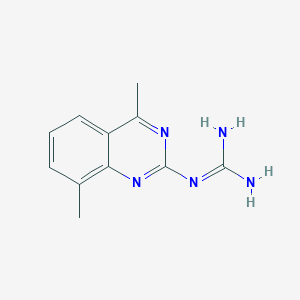

![7-(1,3-Dioxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2937489.png)